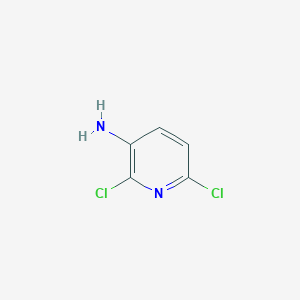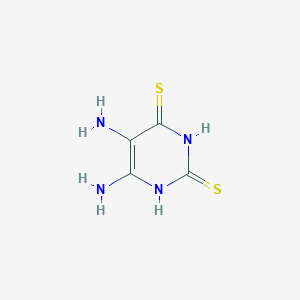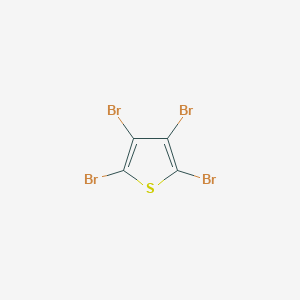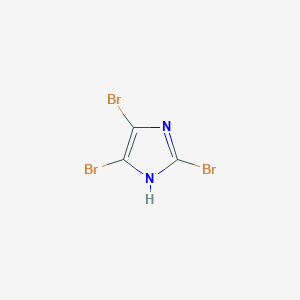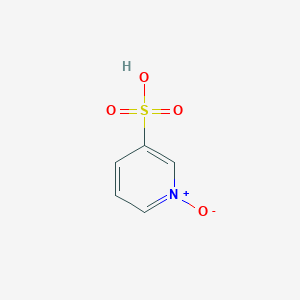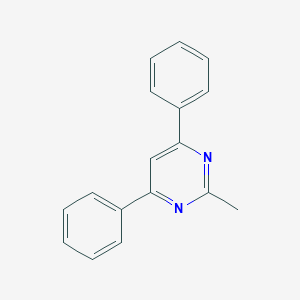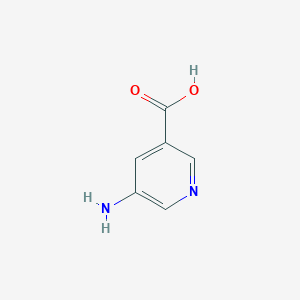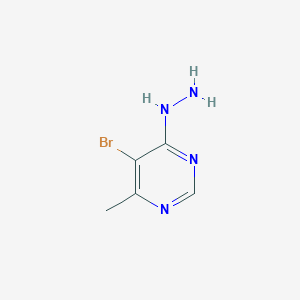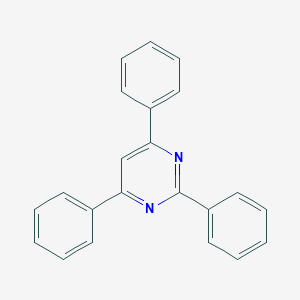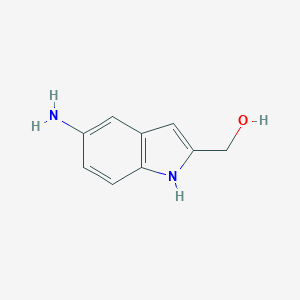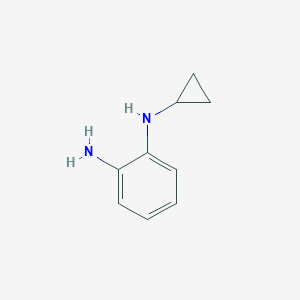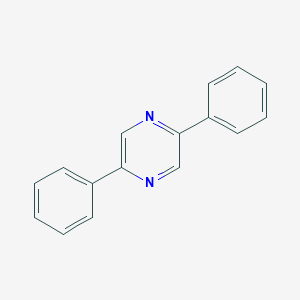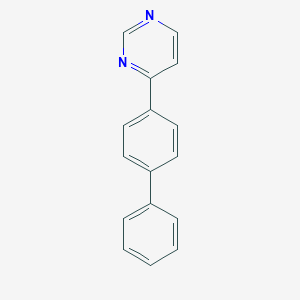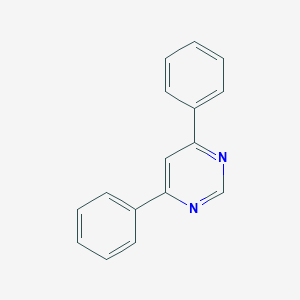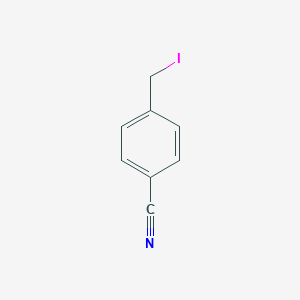
4-(碘甲基)苯甲腈
描述
4-(Iodomethyl)benzonitrile is a chemical compound with the molecular formula C₈H₆IN . It belongs to the class of benzonitriles, characterized by a nitrile group (–CN) attached to a benzene ring. The compound exhibits a sweet almond odor and is commonly used as a solvent in the perfumery and pharmaceutical industries .
Synthesis Analysis
The synthesis of 4-(Iodomethyl)benzonitrile involves introducing an iodomethyl group onto the benzene ring. Various synthetic routes exist, including halogenation of benzonitrile followed by substitution with iodomethane. Detailed experimental procedures and optimization studies are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-(Iodomethyl)benzonitrile has been studied using Density Functional Theory (DFT) . The calculated vibrational modes align well with experimental data. Natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. Additionally, the molecular electrostatic potential (MEP) map highlights active regions of charge distribution. The heterointeraction arises due to hydrogen bonding between the C≡N group of 4-(Iodomethyl)benzonitrile and –OH groups .
科学研究应用
高压锂离子电池改进:Huang 等人 (2014) 讨论了使用 4-(三氟甲基)-苯甲腈作为高压锂离子电池的新型电解质添加剂。该化合物提高了电池的循环稳定性,增强了其性能和寿命 (Huang 等人,2014)。
光致电荷转移研究:Rhinehart 等人 (2012) 研究了 4-(二甲基氨基)苯甲腈的电荷转移动力学。他们的研究提供了对复杂电荷转移机制和不同分子态相互作用的见解,这对于理解类似化合物中的光物理过程至关重要 (Rhinehart 等人,2012)。
理解双重荧光机制:Kochman 等人 (2015) 使用 4-(N,N-二甲基氨基)苯甲腈 (DMABN) 研究了双重荧光的机制。这项研究对于光电和分子电子等领域中先进材料和技术的开发至关重要 (Kochman 等人,2015)。
腐蚀抑制研究:Chaouiki 等人 (2018) 探讨了苯甲腈衍生物作为低碳钢的缓蚀剂的用途,证明了它们在酸性环境中防腐的有效性。这项研究对于腐蚀阻力至关重要的工业应用具有重要意义 (Chaouiki 等人,2018)。
染料敏化太阳能电池中的电解质溶剂:Latini 等人 (2014) 证明了苯甲腈作为染料敏化太阳能电池 (DSSC) 中电解质溶剂的有益作用。使用苯甲腈确保了长期稳定性并保持效率,有助于开发更可靠、更高效的太阳能电池 (Latini 等人,2014)。
属性
IUPAC Name |
4-(iodomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMLNJYQSBFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355782 | |
| Record name | 4-(iodomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)benzonitrile | |
CAS RN |
874-88-4 | |
| Record name | 4-(iodomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

